l-Serine isopropyl ester hydrochloride

CAS No.:

Cat. No.: VC13621813

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO3 |

|---|---|

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | propan-2-yl (2S)-2-amino-3-hydroxypropanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H/t5-;/m0./s1 |

| Standard InChI Key | ZQSBPSWEMOKULO-JEDNCBNOSA-N |

| Isomeric SMILES | CC(C)OC(=O)[C@H](CO)N.Cl |

| SMILES | CC(C)OC(=O)C(CO)N.Cl |

| Canonical SMILES | CC(C)OC(=O)C(CO)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

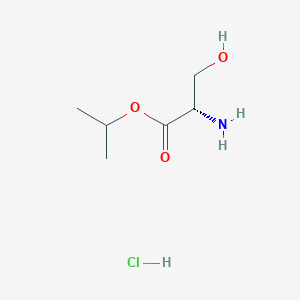

L-Serine isopropyl ester hydrochloride is an optically active compound with a molecular weight of 183.63 g/mol . Its structure consists of an L-serine backbone esterified with isopropyl alcohol and subsequently converted to the hydrochloride salt (Fig. 1). The stereochemistry at the α-carbon (C2) is preserved in the (S)-configuration, which is critical for its biological activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 183.63 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Flash Point | Not Available |

The compound’s crystalline structure, resolved via X-ray diffraction, reveals a monoclinic crystal system with space group . Hydrogen bonding between the hydrochloride group and adjacent molecules stabilizes the lattice, with bond lengths of for N–H···Cl interactions . This structural insight aids in understanding its solubility and reactivity in polar solvents like ethanol and acetonitrile .

Synthesis and Crystallization

The synthesis of L-serine isopropyl ester hydrochloride typically involves esterification of L-serine with isopropyl alcohol under acidic conditions, followed by hydrochloride salt formation. A notable method described in the literature involves dissolving L-serine methyl ester hydrochloride in absolute ethanol, followed by slow evaporation to yield single crystals suitable for X-ray analysis . While this procedure specifically addresses the methyl ester derivative, analogous techniques apply to the isopropyl variant with modifications in alcohol selection.

Table 2: Crystallization Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Crystal System | Monoclinic | |

| Space Group | ||

| Unit Cell Dimensions |

The hydrochloride group enhances the compound’s stability, preventing racemization during storage. Crystallographic studies confirm the absence of solvent molecules in the lattice, suggesting high purity under optimized conditions .

Analytical Characterization

High-performance liquid chromatography (HPLC) is the primary method for analyzing L-serine isopropyl ester hydrochloride and its enantiomeric impurities. A validated HPLC protocol for related compounds, such as L-alanine isopropyl ester hydrochloride, employs a YMC-Pack ODS-AQ column (150 × 4.6 mm, 3 μm) with isocratic elution (50:50 water-methanol) and UV detection at 246 nm . Although developed for a structural analog, this method is adaptable to L-serine derivatives, offering a resolution () exceeding 3.0 for enantiomers .

Key Chromatographic Conditions:

-

Column: YMC-Pack ODS-AQ (bonded silica gel)

-

Mobile Phase: Water (A) and methanol (B) in a 50:50 ratio

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 246 nm

Derivatization with acetyl glucose isothiocyanate (GITC) under alkaline conditions enhances detection sensitivity, enabling quantification of enantiomeric impurities at concentrations as low as 0.09 μg/mL . This approach ensures compliance with pharmacopeial guidelines for specificity, linearity (), and accuracy (recovery rates of 98–102%) .

Applications in Pharmaceutical Research

L-Serine isopropyl ester hydrochloride is primarily utilized as a building block in peptide synthesis and prodrug design. Its ester group improves membrane permeability, facilitating the delivery of serine-based therapeutics . Recent studies highlight its role in signaling pathways, particularly in modulating cellular processes such as apoptosis and immune response .

Prodrug Development

The isopropyl ester moiety serves as a protective group, which is hydrolyzed in vivo to release active L-serine. This strategy has been employed in antiviral agents, where ester derivatives enhance bioavailability and target specificity .

Chiral Resolution Studies

The compound’s enantiomeric purity is critical for pharmaceutical efficacy. Methods akin to those used for L-alanine isopropyl ester hydrochloride—such as chiral derivatization followed by reversed-phase HPLC—ensure rigorous quality control during manufacturing .

Recent Research and Future Directions

A 2024 crystallographic study resolved the compound’s hydrogen-bonding network, providing insights into its solid-state behavior . Future research may explore its utility in drug delivery systems and biocatalysis. Advances in enantioselective synthesis could further streamline production, reducing costs for large-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume